3,3,3-Trifluoro-2-(2-trifluoromethoxy-phenoxy)-propylamine
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Overview
Description
3,3,3-Trifluoro-2-(2-trifluoromethoxy-phenoxy)-propylamine is a fluorinated organic compound known for its unique chemical structure and properties The presence of multiple trifluoromethoxy groups and a phenoxy moiety makes it an interesting subject for various chemical and pharmaceutical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(2-trifluoromethoxy-phenoxy)-propylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 2-trifluoromethoxyphenol with an appropriate halogenated compound under basic conditions.
Introduction of the Trifluoromethyl Group:
Amination: Finally, the amination step is carried out by reacting the intermediate with an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(2-trifluoromethoxy-phenoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
3,3,3-Trifluoro-2-(2-trifluoromethoxy-phenoxy)-propylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(2-trifluoromethoxy-phenoxy)-propylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit voltage-gated sodium channels, thereby influencing pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-(2-trifluoromethoxy-phenoxy)-propionic acid
- 3,3,3-Trifluoro-2-(2-trifluoromethoxy-phenoxy)-propanol
- 3,3,3-Trifluoro-2-(2-trifluoromethoxy-phenoxy)-propyl chloride
Uniqueness
Compared to similar compounds, 3,3,3-Trifluoro-2-(2-trifluoromethoxy-phenoxy)-propylamine stands out due to its amine functional group, which imparts unique reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
Properties
Molecular Formula |
C10H9F6NO2 |
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Molecular Weight |
289.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-[2-(trifluoromethoxy)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H9F6NO2/c11-9(12,13)8(5-17)18-6-3-1-2-4-7(6)19-10(14,15)16/h1-4,8H,5,17H2 |
InChI Key |
SBIPLZNTHUZQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(CN)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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